molecular formula C10H18N2O3 B1469274 1-[(Tert-butylcarbamoyl)methyl]azetidine-3-carboxylic acid CAS No. 1339454-01-1

1-[(Tert-butylcarbamoyl)methyl]azetidine-3-carboxylic acid

Cat. No. B1469274
CAS RN: 1339454-01-1
M. Wt: 214.26 g/mol
InChI Key: FRQOKEHQMXNBKA-UHFFFAOYSA-N
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Description

“1-[(Tert-butylcarbamoyl)methyl]azetidine-3-carboxylic acid” is a chemical compound with the empirical formula C11H20N2O4 . It is a unique chemical that is used in early discovery research .


Molecular Structure Analysis

The molecular structure of “1-[(Tert-butylcarbamoyl)methyl]azetidine-3-carboxylic acid” is represented by the SMILES string CC(C)(C)OC(N1CC(C1)C(OC)=O)=O . This indicates that the compound contains a tert-butyl group, a carbamoyl group, and an azetidine ring, among other functional groups .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 244.29 . The InChI key for this compound is RPCWHOFDACENQM-UHFFFAOYSA-N .

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, this compound serves as a versatile building block. It’s particularly useful in the synthesis of azaspiro[3.4]octanes, which are compounds of interest due to their potential pharmacological activities . The ability to functionalize the azetidine ring at the 3-position via enolization makes it a valuable precursor for developing new medicinal agents.

Material Science

In material science, “1-[(Tert-butylcarbamoyl)methyl]azetidine-3-carboxylic acid” can be used to create rigid linkers in the development of new materials. These linkers can be part of larger molecular structures that contribute to the properties of polymers or composite materials .

Biochemistry

Biochemically, the compound could be involved in the study of enzyme-substrate interactions due to its structural complexity. It might serve as an analog or inhibitor in enzymatic assays, helping to elucidate biochemical pathways or the mechanism of action of enzymes .

Pharmacology

In pharmacology, the compound’s derivatives could be explored for their therapeutic potential. As mentioned, azetidine rings are found in various pharmaceutical agents, and functionalized derivatives like “1-[(Tert-butylcarbamoyl)methyl]azetidine-3-carboxylic acid” could lead to new drug candidates .

Analytical Chemistry

This compound can be used as a standard or reagent in analytical chemistry to develop new analytical methods. Its unique structure might be beneficial in chromatography or spectroscopy for the detection and quantification of similar compounds .

Safety And Hazards

The compound is classified under GHS07 for safety . The hazard statements associated with it are H315, H319, and H335 . These indicate that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-[2-(tert-butylamino)-2-oxoethyl]azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3/c1-10(2,3)11-8(13)6-12-4-7(5-12)9(14)15/h7H,4-6H2,1-3H3,(H,11,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRQOKEHQMXNBKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CN1CC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(Tert-butylcarbamoyl)methyl]azetidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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